3-Heptanone, oxime

Description

Overview of Ketoximes in Organic Chemistry Research

Ketoximes are highly versatile intermediates in organic synthesis, primarily due to the reactivity of the C=N-OH group. nih.gov Their utility stems from several key transformations they can undergo:

Beckmann Rearrangement: This is arguably the most famous reaction of ketoximes. Under acidic conditions, a ketoxime rearranges to form a substituted amide. wikipedia.orgbyjus.com This reaction is of immense industrial significance; for instance, the synthesis of Nylon-6 polymer relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam, the monomer precursor. wikipedia.org The rearrangement of 3-Heptanone (B90015), oxime would be expected to yield a mixture of two amides: N-ethylpentanamide and N-butylpropanamide.

Reduction to Amines: The oxime functional group can be reduced to an amine using various reducing agents. This provides a valuable pathway for synthesizing primary amines from ketones.

Synthesis of Heterocycles: The nitrogen and oxygen atoms in the oxime group make them useful precursors for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov

Hydrolysis: Oximes can be hydrolyzed back to the parent ketone and hydroxylamine (B1172632), a reaction that can be used for the protection or purification of carbonyl compounds. wikipedia.org

The diverse reactivity of ketoximes makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

Structural Features and Stereoisomerism of 3-Heptanone, oxime

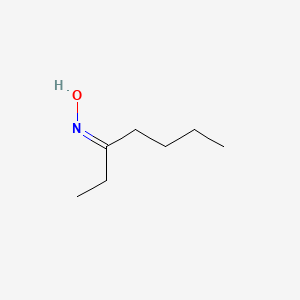

The structure of this compound is defined by a central carbon atom double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group. The carbon atom is also bonded to an ethyl group and a butyl group, the remnants of the original 3-heptanone ketone.

A critical structural feature of this compound is its capacity for stereoisomerism. Because the two alkyl groups attached to the carbon of the C=N double bond are different (ethyl and butyl), the oxime can exist as two distinct geometric isomers. This type of stereoisomerism is referred to as E/Z isomerism. wikipedia.org

The (E)-isomer has the hydroxyl group (-OH) on the opposite side of the double bond relative to the higher-priority group (the butyl group, based on Cahn-Ingold-Prelog rules).

The (Z)-isomer has the hydroxyl group (-OH) on the same side of the double bond as the higher-priority group (the butyl group).

The synthesis of ketoximes often results in a mixture of both E and Z isomers, which can sometimes be separated by techniques like chromatography or crystallization. researchgate.netmisuratau.edu.ly The specific ratio of isomers formed can depend on the reaction conditions. nih.gov The stereochemistry of the oxime is particularly important in the Beckmann rearrangement, which is a stereospecific reaction: the group that is anti (trans) to the hydroxyl group is the one that migrates. wikipedia.org Therefore, the (E) and (Z) isomers of this compound would yield different amide products upon rearrangement.

| Isomer | Structure | Description |

|---|---|---|

| (E)-3-Heptanone, oxime |  | The hydroxyl group is on the opposite side of the higher-priority butyl group. Migration of the ethyl group occurs in the Beckmann rearrangement. |

| (Z)-3-Heptanone, oxime |  | The hydroxyl group is on the same side as the higher-priority butyl group. Migration of the butyl group occurs in the Beckmann rearrangement. |

Historical Context of Oxime Chemistry Relevant to Heptanone Derivatives

The study of oximes dates back to the late 19th century, a period of foundational discoveries in organic chemistry.

Discovery of Oximes: The German chemist Viktor Meyer is credited with the discovery and first synthesis of oximes in 1882. His work established the general reaction between hydroxylamine and carbonyl compounds (aldehydes and ketones) to form this new class of nitrogen-containing compounds.

The Beckmann Rearrangement: A few years later, in 1886, another German chemist, Ernst Otto Beckmann , made a seminal discovery while investigating the reaction of ketoximes with acidic reagents like phosphorus pentachloride. byjus.com He found that the oxime of benzophenone (B1666685) rearranged to form benzanilide, an amide. This reaction, now known as the Beckmann rearrangement, became a fundamental tool for organic synthesis and structural elucidation. wikipedia.orgbyjus.com

While early research predominantly focused on aromatic ketoximes due to their crystalline nature and ease of handling, these foundational discoveries laid the groundwork for understanding the chemistry of all oximes, including aliphatic derivatives like this compound. The principles of their formation, stereoisomerism, and rearrangement reactions discovered over a century ago remain central to their application in modern chemistry.

Data Tables

Specific experimental data for this compound is not widely available. The following table provides physicochemical properties for its parent ketone, 3-Heptanone, and a structurally similar compound, 5-Methyl-3-heptanone oxime, for reference.

| Property | 3-Heptanone | 5-Methyl-3-heptanone oxime |

|---|---|---|

| CAS Number | 106-35-4 sigmaaldrich.com | 22457-23-4 echemi.com |

| Molecular Formula | C₇H₁₄O sigmaaldrich.com | C₈H₁₇NO echemi.com |

| Molecular Weight | 114.19 g/mol sigmaaldrich.com | 143.23 g/mol echemi.com |

| Boiling Point | 146-149 °C sigmaaldrich.com | 70 °C at 0.7 Torr echemi.com |

| Melting Point | -39 °C sigmaaldrich.com | N/A |

| Density | 0.818 g/mL at 25 °C sigmaaldrich.com | 0.89 g/cm³ echemi.com |

| Refractive Index (n20/D) | 1.408 sigmaaldrich.com | 1.445 echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-heptan-3-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCWWHOADHLWNC-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C(=N\O)/CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108-81-8 | |

| Record name | NSC73175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Derivatization Strategies of 3 Heptanone, Oxime

Direct Oximation Pathways from 3-Heptanone (B90015) Precursors

The synthesis of oximes, including 3-Heptanone, oxime, typically involves the condensation reaction between a carbonyl compound (ketone or aldehyde) and hydroxylamine (B1172632) or its salts.

Reaction Conditions and Catalytic Influence in Oximation

The oximation of ketones like 3-heptanone is a well-established reaction, with numerous methods employing various catalysts and conditions to optimize yield and efficiency. Hydroxylamine hydrochloride (NH₂OH·HCl) is a common reagent for this transformation researchgate.netresearchgate.netajol.inforesearchgate.netgoogle.com.

Several catalytic systems and reaction conditions have been developed:

Solvent-Free Grinding: The use of catalysts such as bismuth(III) oxide (Bi₂O₃) in a solvent-free grinding method allows for the rapid synthesis of oximes at room temperature, offering an environmentally friendly approach with excellent yields nih.govnih.govresearchgate.net.

Heterogeneous Catalysis: Magnetic nanoparticles like Fe₃O₄ have been employed as recyclable catalysts under solvent-free conditions, facilitating the conversion of carbonyl compounds to oximes at temperatures between 70-80°C researchgate.netresearchgate.net. Other heterogeneous catalysts like basic alumina, CaO, and TiO₂/(SO₄²⁻) have also been utilized, sometimes in conjunction with microwave irradiation nih.gov.

Ultrasound and Microwave Irradiation: The application of ultrasound irradiation in a water/ethanol mixture with potassium carbonate (K₂CO₃) as a catalyst enables efficient oxime formation under mild conditions and shorter reaction times ajol.info. Microwave irradiation, often in combination with ionic liquids or specific promoters like [Hmim][NO₃], also accelerates the reaction and is considered a green synthetic strategy academie-sciences.fr.

Phase Transfer Catalysis: For water-insoluble carbonyl compounds, phase transfer catalysts, such as 2-ethylhexanoic acid, in conjunction with hydrocarbon solvents like toluene (B28343) at elevated temperatures (60-90°C), can be effective google.com.

Natural Acid Catalysis: Utilizing natural acids derived from plant extracts in aqueous media represents another green chemistry approach for oxime synthesis ijprajournal.com.

Industrial protocols for synthesizing 5-methyl-3-heptanone oxime, a related compound, optimize yield (>90%) by controlling temperature (60–80°C) and stoichiometric ratios, often under acidic conditions vulcanchem.com.

Table 1: Representative Oximation Catalysts and Conditions

| Catalyst/Method | Conditions | Typical Yield | Notes | Ref. |

| Bi₂O₃ (Grinding) | Solvent-free, room temperature | Excellent | Green, fast, minimal waste | nih.govnih.govresearchgate.net |

| nano Fe₃O₄ | Solvent-free, 70-80°C | High to excellent | Recyclable catalyst | researchgate.netresearchgate.net |

| K₂CO₃ / Ultrasound | Water/Ethanol, ultrasound irradiation | Good to excellent | Mild conditions, short reaction times | ajol.info |

| Hydroxylamine HCl / Alkanol / Carbonate Base | 65-110°C, up to 5% water | High (>90%) | For specific ketones (e.g., diisobutyl ketone) | google.com |

| Protic or Lewis Acid | Anhydrous conditions | >98% (E isomer) | For stereoselective isomerization of E/Z mixtures | google.com |

| [Hmim][NO₃] (Ionic Liquid) / Microwave | Microwave irradiation | High | Green promoter, reusable catalyst | academie-sciences.fr |

| Phase Transfer Catalyst (e.g., 2-ethylhexanoic acid) | Hydrocarbon solvent (toluene), 60-90°C | High | For water-insoluble carbonyls | google.com |

| Natural Acids (aqueous extract) | Aqueous medium, room temperature | 90-95% | Green approach | ijprajournal.com |

Stereoselective Synthesis of (E)- and (Z)-3-Heptanone, oxime Isomers

Oximes derived from unsymmetrical ketones, such as 3-heptanone, can exist as geometric isomers, specifically (E) and (Z) forms, due to restricted rotation around the C=N double bond researchgate.netresearchgate.netgoogle.com. While specific stereoselective synthesis details for 3-heptanone oxime are not extensively detailed in the provided literature, general methods for controlling or separating these isomers are known. Catalysts like CuSO₄ and K₂CO₃ have been reported to influence the stereoselective conversion of ketones to oximes researchgate.net. For dissymmetric ketones, certain catalysts can yield mixtures of Z- and E-isomers, with ratios like Z/E = 86/14 to 90/10 observed researchgate.net. Furthermore, mixtures of E and Z isomers of aryl alkyl oximes can be isomerized to predominantly the E isomer by treatment with protic or Lewis acids under anhydrous conditions google.com. Research into related compounds like 5-methyl-3-heptanone oxime highlights the importance of stereochemistry, with future research directions including the elucidation of bioactivity differences between its (E) and (Z) isomers vulcanchem.com.

Advanced Synthetic Approaches to this compound and its Derivatives

Photooximation Techniques for Alkane-Derived Oximes

Direct photooximation techniques specifically for the synthesis of oximes from alkanes or ketones were not prominently featured in the provided search results. However, photooxidation of aliphatic ketones to introduce carbonyl functionalities is a documented area of research acs.orgacs.orgnrel.gov. Techniques involving photoexcited nitroarenes to activate C-H bonds and form hydroxyl intermediates, which can then be oxidized to ketones, have been reported nrel.gov.

Green Chemistry Principles in Oxime Synthesis

Several approaches highlighted in the literature align with green chemistry principles for oxime synthesis:

Solvent-Free Reactions: Methods employing grinding techniques with catalysts like Bi₂O₃ or using heterogeneous catalysts like nano Fe₃O₄ under solvent-free conditions significantly reduce solvent waste researchgate.netresearchgate.netnih.govnih.govresearchgate.net.

Catalyst Reusability: The use of recyclable catalysts, such as nano Fe₃O₄ (reusable up to eight times) or ionic liquids like [Hmim][NO₃], promotes sustainability researchgate.netresearchgate.netacademie-sciences.fr.

Mild Conditions: Employing ultrasound or microwave irradiation, or utilizing natural acids in aqueous media, allows for reactions to proceed under milder temperatures and pressures, often with shorter reaction times ajol.infoacademie-sciences.frijprajournal.com.

Benign Reagents: Bismuth compounds are noted for their low toxicity and ease of handling, contributing to greener processes nih.govnih.gov.

Derivatization Reactions of this compound

Once synthesized, this compound can undergo various transformations, yielding valuable chemical intermediates.

Reduction to Amines: Oximes can be readily reduced to primary or secondary amines. The use of lithium aluminum hydride (LiAlH₄) is a common method for converting oximes to primary amines testbook.commdma.ch. Catalytic transfer hydrogenation (CTH) using Raney Nickel and 2-propanol as a hydrogen donor can selectively reduce ketoximes to N-isopropyl-secondary-amines. For instance, 3-heptanone oxime has been converted to N-isopropyl-3-heptanamine in 81% yield using this method utc.edu. Asymmetric borane (B79455) reductions can also yield amines, though aliphatic ketoximes tend to give lower optical inductions koreascience.kr.

Beckmann Rearrangement to Amides: A significant derivatization pathway for ketoximes is the Beckmann rearrangement, which converts them into amides. This reaction is typically acid-catalyzed, involving protonation of the oxime oxygen followed by migration of an alkyl group to the nitrogen atom wikipedia.orgwikipedia.orgmasterorganicchemistry.combyjus.com. Amides produced via this rearrangement can subsequently be hydrolyzed to carboxylic acids wikipedia.orgwikipedia.org. One-pot procedures combining oximation and Beckmann rearrangement, for example, using Fe₃O₄ catalyst under solvent-free conditions, have also been developed orgchemres.org.

Dehydration to Nitriles: While ketoximes primarily undergo Beckmann rearrangement to amides, aldoximes (derived from aldehydes) can be dehydrated to form nitriles wikipedia.orgtestbook.com.

Other Transformations: Oximes serve as versatile ligands in inorganic chemistry nih.govnih.govresearchgate.net and can be transformed into other functional groups such as nitrones, nitro compounds, and azaheterocycles nih.govnih.govresearchgate.netacademie-sciences.frtestbook.comontosight.ai.

Table 2: Derivatization Reactions of Oximes

| Reaction Type | Reagents/Conditions | Product Type | Specific Example/Notes for 3-Heptanone | Ref. |

| Reduction | LiAlH₄ | Primary amines | General reduction of oximes | testbook.commdma.ch |

| Reduction (CTH) | Raney Nickel, 2-propanol | N-isopropyl-secondary amines | 3-Heptanone oxime → N-isopropyl-3-heptanamine (81% yield) | utc.edu |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, P₂O₅), heat | Amides | General for ketoximes | wikipedia.orgwikipedia.orgmasterorganicchemistry.combyjus.com |

| One-pot Oximation-Beckmann | Ketone, Hydroxylamine HCl, Fe₃O₄ catalyst, solvent-free, 110°C | Amides | General for ketones | orgchemres.org |

| Dehydration | Acid anhydrides | Nitriles | Typically for aldoximes | wikipedia.org |

| Borane Reduction | Chiral oxazaborolidines | Amines (chiral or racemic) | Aliphatic ketoximes (e.g., 2-heptanone (B89624) oxime) showed low optical induction. | koreascience.kr |

List of Compounds Mentioned:

this compound

3-Heptanone

Hydroxylamine

Ketones

Aldehydes

Amines

Amides

Nitriles

Aryl alkyl oximes

Aryl alkyl ketoximes

Caprolactam

2-Heptanone

2-Octanone

2-Nonanone

5-Nonanone

2-Decanone

2,4-dimethyl-3-pentanone (B156899)

2,6-dimethyl-4-heptanone (B141440)

Formation of Oxime Ethers and Esters

The oxime functional group (-C=N-OH) offers a reactive hydroxyl moiety that can be readily derivatized to form ethers and esters, thereby expanding the chemical space and utility of the parent oxime.

Formation of Oxime Ethers

Oxime ethers, characterized by the general structure R₂C=N-OR', are synthesized through various O-alkylation or O-arylation strategies. These methods allow for the introduction of diverse alkyl and aryl substituents onto the oxygen atom of the oxime group.

Alkylation with Alkyl or Aryl Halides: A common method for preparing oxime ethers involves the reaction of oximes with alkyl or aryl halides. This reaction typically proceeds via the deprotonation of the oxime's hydroxyl group using a base, followed by nucleophilic attack of the resulting oximate anion on the alkyl or aryl halide nih.gov.

Visible-Light-Promoted O-H Functionalization: A greener and more sustainable approach utilizes visible-light photocatalysis. Oximes can undergo O-H functionalization with diazo esters under mild, catalyst- and additive-free conditions, yielding oxime ethers with high efficiency and good functional group tolerance sci-hub.se.

Catalyzed O-Alkylation with Alcohols: Heteropolyacids have been employed as catalysts for the O-alkylation of oximes with alcohols. This reaction, often conducted in green solvents like dimethyl carbonate, proceeds through a carbocation intermediate and offers good yields and selectivity for a range of oximes and alcohols rsc.org.

Alkylation with Alkylating Agents, Bases, and Phase-Transfer Catalysts (PTCs): The O-alkylation of oximes can be efficiently achieved using alkylating agents such as dimethyl sulfate (B86663) or alkyl halides. These reactions are typically carried out in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which facilitates the reaction between the aqueous oximate salt and the organic alkylating agent google.com.

Formation of Oxime Esters

Oxime esters, featuring the R₂C=N-OC(O)R' moiety, are synthesized by esterifying the hydroxyl group of the oxime.

Reaction with Acid Chlorides or Acid Anhydrides: A straightforward and widely used method for synthesizing oxime esters involves the reaction of oximes with acid chlorides or acid anhydrides. This acylation reaction typically occurs under basic conditions or with the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to promote the esterification arpgweb.comnih.govorganic-chemistry.org.

Multicomponent Reactions with NHPI Esters: In a multicomponent approach, aldehydes, amines, and N-hydroxyphthalimide (NHPI) esters can react under visible-light irradiation to form oxime esters. This method offers a one-step synthesis with broad substrate scope and high efficiency nih.gov.

Formation of O-Pivaloyl Oxime Esters: Specific oxime esters, such as O-pivaloyl oxime esters, can be prepared from ketones through established procedures, demonstrating the versatility of oxime ester synthesis acs.org.

Synthesis of N-substituted Oxime Derivatives

While derivatization of the oxime functional group predominantly targets the oxygen atom to form ethers and esters, direct substitution on the oxime nitrogen atom (i.e., transforming the C=N-OH moiety into a C=N(R)-OH or C=N(R)-OR' structure) is less common as a general derivatization strategy in organic synthesis. The acidic proton on the hydroxyl group of oximes makes O-alkylation and O-acylation more facile and prevalent.

Research in oxime chemistry often focuses on the formation of O-substituted derivatives. For instance, methods for synthesizing N-substituted indole-3-carboxaldehyde (B46971) oximes are reported, but these refer to substitutions on the indole (B1671886) ring system, not directly on the oxime nitrogen atom mdpi.comnih.govnih.gov. Similarly, the reduction of oximes can lead to N-monosubstituted hydroxylamines acs.org, which represents a transformation of the oxime rather than a direct derivatization of the oxime moiety itself.

In the context of this compound, and similar ketoximes, the primary routes for creating novel derivatives involve modifications at the oxygen atom. Should specific methodologies for direct N-substitution of the oxime nitrogen emerge, they would represent a distinct area of derivatization beyond the more established O-alkylation and O-acylation pathways.

Reaction Mechanisms and Chemical Transformations of 3 Heptanone, Oxime

Rearrangement Reactions of 3-Heptanone (B90015), oxime

Beckmann Rearrangement to Amides and Nitriles

The Beckmann rearrangement is a classic and synthetically valuable reaction of oximes, which transforms them into amides or nitriles under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgunacademy.com For a ketoxime such as 3-Heptanone, oxime, this rearrangement typically yields N-substituted amides. The reaction is initiated by the protonation of the hydroxyl group of the oxime, which converts it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl group that is in the anti-periplanar position to the leaving group on the nitrogen atom. organic-chemistry.org

In the case of this compound, there are two possible geometric isomers, (E)- and (Z)-3-Heptanone, oxime, which will determine the structure of the resulting amide. The migratory aptitude of the alkyl groups (ethyl vs. n-butyl) can also influence the product distribution, although the stereospecificity of the rearrangement is the dominant factor. organic-chemistry.org The migration of the alkyl group and the departure of the leaving group occur in a concerted step, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by a water molecule, and after tautomerization, the corresponding N-substituted amide is formed. masterorganicchemistry.com

The general mechanism for the Beckmann rearrangement of a ketoxime is as follows:

Protonation of the oxime hydroxyl group: This step is catalyzed by an acid. masterorganicchemistry.com

Rearrangement: The alkyl group anti to the hydroxyl group migrates to the nitrogen atom with the simultaneous elimination of a water molecule to form a nitrilium ion. organic-chemistry.org

Hydrolysis of the nitrilium ion: The nitrilium ion is attacked by water. masterorganicchemistry.com

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide. masterorganicchemistry.com

Table 1: Expected Products from the Beckmann Rearrangement of this compound Isomers

| Isomer of this compound | Migrating Group | Product Amide |

|---|---|---|

| (E)-3-Heptanone, oxime | n-Butyl group | N-Butylpropanamide |

| (Z)-3-Heptanone, oxime | Ethyl group | N-Ethylpentanamide |

Note: This table represents the expected products based on the stereospecificity of the Beckmann rearrangement. The actual product distribution may depend on the specific reaction conditions and the isomeric purity of the starting material.

Mechanistic Investigations of Rearrangement Pathways

Mechanistic studies of the Beckmann rearrangement have been extensive, utilizing various analytical techniques to elucidate the reaction pathway. For aliphatic ketoximes, the reaction is known to be stereospecific, with the migrating group being the one positioned anti to the hydroxyl group. organic-chemistry.org Computational studies on similar oximes have supported a concerted mechanism for the migration and leaving group departure. wikipedia.org

The choice of acid catalyst and solvent can significantly influence the reaction rate and the potential for side reactions, such as the formation of nitriles through Beckmann fragmentation. Fragmentation is more likely to occur if the migrating group can form a stable carbocation. unacademy.com For this compound, where the migrating groups are primary alkyls (ethyl and n-butyl), the formation of stable carbocations is less favorable, and thus, the formation of amides is the expected major pathway.

Hydrolytic Transformations of this compound

Acid-Catalyzed Hydrolysis for Carbonyl Regeneration

The hydrolysis of oximes to regenerate the parent carbonyl compound is a crucial reaction, often employed in protecting group chemistry. The hydrolysis of this compound back to 3-heptanone is typically achieved under acidic conditions. The mechanism involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate, which then eliminates hydroxylamine (B1172632) to yield the protonated ketone. A final deprotonation step gives the regenerated 3-heptanone.

Metal-Ion Assisted Hydrolysis Mechanisms

While acid-catalyzed hydrolysis is the most common method, metal ions can also facilitate the cleavage of the oxime C=N bond. Although specific studies on this compound are scarce, research on other oximes has shown that various metal ions can act as Lewis acids, coordinating to the oxime nitrogen or oxygen and making the carbon atom more susceptible to nucleophilic attack by water. This can allow for hydrolysis to occur under milder conditions compared to strong acid catalysis.

Oxidative and Reductive Conversions of this compound

The oxime functionality of this compound can undergo both oxidation and reduction, leading to a variety of products.

Oxidative Conversions:

The oxidation of ketoximes can lead to different products depending on the oxidizing agent and reaction conditions. For instance, treatment with certain hypervalent iodine reagents can lead to the regeneration of the parent ketone, 3-heptanone. lucp.net In some cases, oxidation can lead to the formation of nitrile oxides, although this is more common for aldoximes. organic-chemistry.org The specific products of the oxidation of this compound would need to be determined experimentally.

Reductive Conversions:

The reduction of oximes is a valuable method for the synthesis of primary amines. For this compound, reduction would be expected to yield 3-aminoheptane. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt) or chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. The choice of reducing agent can influence the reaction conditions and the selectivity of the reduction.

Table 2: Summary of Potential Oxidative and Reductive Conversions of this compound

| Transformation | Reagent/Condition (Examples for Aliphatic Ketoximes) | Expected Product from this compound |

|---|---|---|

| Oxidation | Hypervalent iodine reagents | 3-Heptanone |

| Reduction | H₂ / Raney Ni | 3-Aminoheptane |

| LiAlH₄ | 3-Aminoheptane | |

| NaBH₄ / Catalyst | 3-Aminoheptane |

Note: This table provides expected products based on the general reactivity of aliphatic ketoximes. Specific yields and reaction conditions would require experimental validation for this compound.

Catalytic Oxidation Pathways

The catalytic oxidation of oximes, including this compound, represents a significant area of chemical synthesis, often focusing on ammoximation processes. Ammoximation involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide (H₂O₂), to form the corresponding oxime. While direct studies on this compound are not prevalent, the principles can be understood from studies on analogous ketones like cyclohexanone (B45756).

A single-step ammoximation process often utilizes catalysts such as titanium silicate-1 (TS-1) hydro-oxy.com. In this process, hydroxylamine is formed in situ from ammonia and H₂O₂, which then reacts non-catalytically with the ketone to produce the oxime hydro-oxy.com. The efficiency of this pathway can be enhanced by using supported gold-palladium (AuPd) alloy catalysts, which facilitate the in situ generation of H₂O₂ from H₂ and O₂, thereby creating a highly efficient route to oxime production from the parent ketone hydro-oxy.comcardiff.ac.uk.

Key findings from related studies indicate:

Catalyst Systems: Supported bimetallic catalysts, such as AuPd on a titanium dioxide (TiO₂) or TS-1 support, have shown high efficacy in ammoximation reactions.

Reaction Conditions: These reactions are typically carried out in a solvent system like tert-butanol and water, under pressures of hydrogen/nitrogen and oxygen/nitrogen mixtures at elevated temperatures (e.g., 80°C) cardiff.ac.uk.

Selectivity: In studies with cyclohexanone, these catalytic systems demonstrate high selectivity towards the oxime, with minimal formation of by-products like nitro compounds hydro-oxy.com.

For 3-Heptanone, a similar catalytic pathway using a system like AuPd/TiO₂ in the presence of ammonia, hydrogen, and oxygen would be a plausible route for its synthesis via oxidation of 3-heptanone.

| Catalyst System | Reactants | Typical Products | Reference |

| Titanium Silicate-1 (TS-1) | Ketone, Ammonia, H₂O₂ | Oxime | hydro-oxy.com |

| AuPd/TiO₂ + TS-1 | Ketone, Ammonia, H₂, O₂ | Oxime | hydro-oxy.comcardiff.ac.uk |

Reduction to Amine Derivatives

The reduction of oximes is a fundamental transformation that yields valuable amine or hydroxylamine derivatives. The outcome of the reduction of this compound is highly dependent on the choice of reducing agent and reaction conditions. The sensitive N-O bond is susceptible to cleavage, which can lead to the formation of a primary amine as a side product when the desired product is a hydroxylamine nih.gov.

Catalytic Hydrogenation:

To Hydroxylamines: The selective reduction of oximes to hydroxylamines is challenging. Platinum-based heterogeneous catalysts, such as Adam's catalyst (PtO₂), in the presence of a strong Brønsted acid, can achieve this transformation using hydrogen gas nih.gov. Homogeneous iridium catalysts have also been developed that show high turnover numbers for this reduction nih.gov.

To Primary Amines: More commonly, catalytic hydrogenation leads to the complete reduction and cleavage of the N-O bond to form the primary amine. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often conducted in an acidic medium or with ammonia in methanol under a hydrogen atmosphere to yield the corresponding primary amine, 3-aminoheptane uc.pt.

Chemical Reduction:

A variety of chemical reducing agents can be employed. Sodium borohydride (NaBH₄) in the presence of a catalyst like molybdenum(VI) oxide (MoO₃) can effectively reduce oximes to primary amines uc.pt.

For the synthesis of hydroxylamines, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) in acetic acid can be used, which selectively reduces the C=N double bond without cleaving the N-O bond uc.pt.

| Reducing Agent/Catalyst | Typical Product from this compound | Key Characteristics |

| PtO₂ / H₂ / Acid | N-(heptan-3-yl)hydroxylamine | Selective reduction of C=N bond nih.gov |

| Pd/C / H₂ | 3-Aminoheptane | Cleavage of N-O bond to form primary amine uc.pt |

| NaBH₄ / MoO₃ | 3-Aminoheptane | Metal-catalyzed borohydride reduction uc.pt |

| NaBH₃CN / Acetic Acid | N-(heptan-3-yl)hydroxylamine | Mild reduction, preserves N-O bond uc.pt |

| Ethanol / Sodium Metal | 3-Aminoheptane | Classical method for oxime reduction sciencemadness.org |

Radical Chemistry of Oximes Derived from Heptanone

Generation and Stability of Oxime Radicals

Oxime radicals, also known as iminoxyl radicals, are key intermediates in various synthetic transformations dntb.gov.ua. The radical derived from this compound can be generated through the one-electron oxidation of the parent oxime. This is typically achieved using chemical oxidizing agents or metal catalysts.

Methods of Generation:

Metal-Based Oxidants: Transition metal salts such as manganese(III) acetate (Mn(OAc)₃), potassium permanganate (KMnO₄), copper(II) perchlorate (Cu(ClO₄)₂), or iron(III) perchlorate (Fe(ClO₄)₃) are effective for generating iminoxyl radicals from oximes beilstein-journals.org.

Radical Initiators: The reaction of an oxime anion with initiators like perfluorobutyl iodide can proceed through an electron donor-acceptor (EDA) complex to form the iminoxyl radical researchgate.net.

Stability and Structure: The stability of oxime radicals is relatively low, which is why they are often used in intramolecular reactions beilstein-journals.orgnih.gov. The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, allowing it to react as either an N-radical or an O-radical beilstein-journals.orgnih.gov. Quantum chemical calculations show that, compared to the parent oxime, the oxime radical has a shortened N-O bond and an increased C=N-O bond angle beilstein-journals.org. While most iminoxyl radicals are transient, some, like the diacetyliminoxyl radical, are notably persistent beilstein-journals.org. The stability of the 3-heptanone oxime radical would be typical for an aliphatic ketoxime radical, making it a reactive intermediate rather than a persistent species.

Intramolecular and Intermolecular Reactions Involving Oxime Radicals

Once generated, the 3-heptanone oxime radical can undergo a variety of transformations, which are broadly classified as intramolecular or intermolecular reactions dntb.gov.uanih.gov.

Intramolecular Reactions: These are the most common reactions for transient oxime radicals due to their low stability beilstein-journals.orgnih.gov. The primary pathways involve:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from one of the alkyl chains (the ethyl or butyl group). This is typically followed by cyclization to form a five-membered ring, which is thermodynamically favored nih.gov.

Addition to a C=C Bond: If the alkyl chain contained a double bond, the oxime radical could add to it. Depending on whether the radical center acts as an N- or O-radical, this can lead to the formation of nitrones (C-N bond formation) or isoxazolines (C-O bond formation) nih.gov.

For the 3-heptanone oxime radical, an intramolecular hydrogen abstraction from the butyl chain (at the δ-carbon) followed by cyclization would be a plausible pathway, leading to heterocyclic products.

Intermolecular Reactions: While less common for transient radicals, intermolecular reactions are well-documented, especially for more persistent radicals nih.gov.

Oxidative C-O Coupling: Iminoxyl radicals can react with other organic molecules, such as 1,3-dicarbonyl compounds or pyrazolones, in a cross-dehydrogenative coupling to form a new C-O bond beilstein-journals.org. The 3-heptanone oxime radical could potentially undergo such a reaction with a suitable partner in the presence of an oxidizing agent.

Addition to Alkenes: Carbon-centered radicals can add to the C=N bond of an oxime, with the addition occurring at the carbon atom to produce a more stable adduct radical stabilized by the adjacent oxygen atom libretexts.org. Conversely, the iminoxyl radical itself can add to C=C bonds in other molecules researchgate.net.

Photochemical and Photodegradation Studies of Oximes

Direct and Photosensitized Photolysis Mechanisms

The photochemistry of oximes is rich and provides pathways to various products through distinct mechanisms depending on whether the excitation is direct or sensitized acs.org.

Direct Photolysis: Upon direct absorption of UV light, oximes are promoted to an excited singlet state. From this state, two primary reaction pathways are available:

Photo-Beckmann Rearrangement: The excited oxime can rearrange to form an oxaziridine intermediate. This three-membered ring is often unstable and can stereospecifically open to yield an amide researchgate.net. For this compound, this would result in the formation of N-butylpropanamide or N-ethylpentanamide, depending on which alkyl group migrates.

Cleavage Reactions: The excited state can also lead to the cleavage of the N-O bond, generating iminyl radicals, or other fragmentations that can result in the parent ketone (3-heptanone) and nitriles researchgate.net.

Photosensitized Photolysis: In the presence of a photosensitizer (e.g., chloranil, BODIPY dyes, or iridium complexes), oximes can react via different mechanisms, often initiated by lower-energy visible light acs.orgresearchgate.netorganic-chemistry.org.

Electron Transfer Mechanism: A common pathway involves electron transfer from the oxime to the excited triplet state of the photosensitizer. This generates an oxime radical cation and the sensitizer radical anion acs.orgnih.gov. The subsequent steps are solvent-dependent. For instance, in a non-nucleophilic solvent like acetonitrile, proton transfer and cleavage can occur. In a nucleophilic solvent like methanol, the solvent may attack the radical cation, leading to different products acs.orgnih.gov.

Energy Transfer (EnT) Mechanism: A photosensitizer can transfer its triplet energy to the oxime, promoting it to its triplet state. This process is particularly effective for inducing E/Z isomerization around the C=N double bond organic-chemistry.orgnih.gov. This photoisomerization can be used to access the less stable Z-isomer, which may exhibit different reactivity in subsequent reactions, such as the Beckmann rearrangement organic-chemistry.org.

| Photolysis Type | Key Intermediate(s) | Major Products for this compound |

| Direct (UV light) | Oxaziridine | Amides (N-butylpropanamide, N-ethylpentanamide), 3-Heptanone, Nitriles researchgate.net |

| Photosensitized (Electron Transfer) | Oxime Radical Cation | Varies with solvent; can include cleavage products like 3-Heptanone acs.orgnih.gov |

| Photosensitized (Energy Transfer) | Triplet State Oxime | Z-isomer of this compound organic-chemistry.orgnih.gov |

Influence of Environmental Factors on Phototransformations

The rate and pathway of the phototransformation of aliphatic ketoximes like this compound are not static but are dynamically influenced by the chemical composition of the aqueous medium. Key environmental factors include pH and the presence of dissolved organic matter (DOM).

pH: The hydrogen ion concentration of the water can significantly impact the photodegradation rate of organic compounds. For oximes, pH can influence their chemical speciation, particularly the protonation state of the oxime functional group. While specific studies on this compound are not available, research on other organic molecules demonstrates that changes in pH can alter their light absorption properties and, consequently, their photolytic reactivity. For instance, the photolysis of some pharmaceutical compounds has been shown to be pH-dependent, with degradation rates increasing or decreasing as the pH shifts from acidic to alkaline conditions nih.gov. It is plausible that similar pH effects would be observed for this compound, potentially by altering the efficiency of key photochemical processes such as the photo-Beckmann rearrangement.

Identification and Mechanistic Pathways of Photoproducts

Upon absorption of UV radiation, this compound is expected to undergo several photochemical transformations, primarily centered around the C=N-OH functional group. The principal mechanistic pathways for aliphatic ketoximes include geometric isomerization, the photo-Beckmann rearrangement, and homolytic cleavage of the N-O bond to generate radical intermediates.

Photo-Beckmann Rearrangement: A characteristic reaction of oximes upon irradiation is the photo-Beckmann rearrangement. This process involves the transformation of the oxime into an amide. For this compound, this would theoretically lead to the formation of N-propylbutanamide and N-butylpropanamide. The reaction is believed to proceed through an intermediate oxaziridine, which then rearranges to the corresponding lactam in cyclic oximes or amide in acyclic oximes masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgbyjus.comillinois.edu. The photolysis of various cyclic and acyclic oximes in methanol has been shown to yield Beckmann-type products rsc.org.

Radical Formation and Subsequent Reactions: An alternative and significant pathway involves the homolytic cleavage of the relatively weak N-O bond upon photoexcitation. This cleavage results in the formation of an iminyl radical and a hydroxyl radical.

(CH₃CH₂CH₂) (CH₃CH₂)C=NOH + hν → (CH₃CH₂CH₂) (CH₃CH₂)C=N• + •OH

The highly reactive iminyl radical can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or other organic matter, or fragmentation. These radical-mediated pathways can lead to a diverse array of photoproducts. While specific products for this compound have not been documented, studies on other aliphatic oximes suggest the potential formation of the parent ketone (3-heptanone), as well as various fragmentation products. For instance, the photolysis of other oximes has been shown to yield nitriles through photochemical α-fission rsc.org.

Theoretical and Computational Studies of 3 Heptanone, Oxime

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Heptanone (B90015), oxime. These calculations solve the Schrödinger equation for the molecule, yielding information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds with a high degree of accuracy. For 3-Heptanone, oxime, DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that provides a good balance between accuracy and computational cost.

The optimized geometry of this compound would reveal the spatial arrangement of its constituent atoms. Of particular interest is the geometry around the C=N double bond, which gives rise to stereoisomerism (E and Z isomers). DFT calculations can predict the relative stabilities of these isomers.

Table 1: Predicted Geometric Parameters for the E-isomer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C=N | 1.28 Å |

| N-O | 1.41 Å | |

| O-H | 0.96 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-C (butyl) | 1.54 Å | |

| Bond Angle | C-C=N | 116° |

| C=N-O | 111° | |

| N-O-H | 103° | |

| Dihedral Angle | C-C-N-O | ~180° (anti-periplanar) |

The aliphatic chains (ethyl and n-butyl) attached to the carbon of the oxime group in this compound can rotate around their single bonds, leading to various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. ifes.edu.br Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space to locate the energy minima. ifes.edu.brcwu.edu

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative Data)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Global minimum (fully staggered) | 0.00 |

| 2 | Gauche interaction in butyl chain | +0.6 |

| 3 | Eclipsed interaction in ethyl chain | +2.5 |

| 4 | Eclipsed interaction in butyl chain | +2.8 |

Note: This table presents hypothetical relative energies for illustrative purposes, based on general principles of conformational analysis of aliphatic chains. Specific computational data for this compound is not available.

Mechanistic Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

The formation of this compound from 3-heptanone and hydroxylamine (B1172632) is a classic condensation reaction. Computational studies on similar ketones have shown that this reaction proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 3-heptanone, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine then eliminates a molecule of water to form the C=N double bond of the oxime.

DFT calculations can be used to model the energy profile of this reaction, identifying the transition states for both steps and determining the activation energies. These studies often reveal that the dehydration step is rate-determining and can be catalyzed by acids.

Beckmann Rearrangement: Under acidic conditions, ketoximes like this compound can undergo the Beckmann rearrangement to form N-substituted amides. pku.edu.cn Computational studies have been pivotal in understanding the stereospecificity of this reaction, where the group anti-periplanar to the hydroxyl group migrates. researchgate.netacs.org The mechanism involves the protonation of the hydroxyl group, followed by the concerted migration of an alkyl group and the loss of water to form a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide product after tautomerization. Theoretical calculations can model the transition state of the rearrangement step and explain the migratory aptitude of different alkyl groups. For this compound, the migration of either the ethyl or the butyl group is possible, leading to two potential amide products. The relative activation barriers for these two pathways can be predicted computationally.

Hydrolysis: The hydrolysis of oximes to regenerate the corresponding ketone and hydroxylamine is another important reaction, particularly in the context of their stability and use as protecting groups. nih.govorganic-chemistry.org Theoretical studies on oxime hydrolysis indicate that the reaction is acid-catalyzed and proceeds via the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the carbon atom of the C=N bond. dntb.gov.ua This leads to the formation of a carbinolamine intermediate, which then breaks down to the final products. Computational modeling can provide insights into the energetics of this process and the structure of the key intermediates and transition states.

Molecular Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. umd.edu Computational methods provide a wealth of information about the distribution of electrons in this compound, which can be used to predict its chemical behavior. Key electronic properties include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region where an electron is most likely to be accepted (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would show a negative potential around the oxygen and nitrogen atoms and a positive potential near the hydroxyl hydrogen.

Reactivity descriptors , derived from conceptual DFT, quantify the reactivity of a molecule. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Property | Predicted Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Chemical Hardness (η) | 5.35 eV |

| Chemical Potential (μ) | -4.15 eV |

| Electrophilicity Index (ω) | 1.61 eV |

Note: The values in this table are illustrative and represent typical ranges for aliphatic ketoximes based on DFT calculations. Specific data for this compound is not available in the cited literature.

These theoretical and computational approaches provide a detailed framework for understanding the structure, stability, and reactivity of this compound. While specific studies on this particular molecule are not abundant, the principles and findings from research on analogous aliphatic ketoximes offer valuable predictive insights.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, signifying areas of high electron density that are prone to electrophilic attack. These are often associated with lone pairs of electronegative atoms. Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials. rsc.org

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen and nitrogen atoms of the oxime group due to their high electronegativity and the presence of lone pairs. This suggests that these sites are the most likely to interact with electrophiles. The hydrogen atom of the hydroxyl group (-OH) would likely exhibit a positive potential (blue), making it a site for nucleophilic interaction or hydrogen bonding. The aliphatic chains would generally show near-neutral potential (green).

Solvation Effects and Environmental Influence on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational studies often incorporate solvation models to simulate the effect of a solvent on the molecular geometry, electronic structure, and reactivity. Solvation can affect conformational preferences and the tautomeric equilibrium of molecules like oximes. nih.gov

Furthermore, solvation can impact the electronic properties, such as the HOMO-LUMO gap. Polar solvents can stabilize charge separation, potentially leading to a smaller energy gap and increased reactivity in certain reactions. Theoretical studies on other oximes have shown that solvation plays a crucial role in their reaction mechanisms, including rearrangements and nucleophilic additions. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Research Methodologies Applied to Oximes

Spectroscopic Characterization for Mechanistic Elucidation and Conformational Analysis

Spectroscopic methods are fundamental to understanding the molecular structure and properties of oximes. They provide insights into functional groups, electronic transitions, and spatial arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing oximes, particularly for distinguishing between syn and anti stereoisomers, which arise due to restricted rotation around the C=N double bond. The chemical shifts of protons and carbons adjacent to the C=N group, as well as the oxime proton (OH), are sensitive to the stereochemical configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the relative stereochemistry of oximes. NOESY experiments reveal through-space correlations between protons that are in close proximity, typically within 4-5 Å. For oximes, NOESY can identify interactions between the oxime proton (OH) and specific protons on the alkyl chains, or between protons on the alkyl chains themselves, thereby assigning the syn or anti configuration nih.govacs.orgsciforum.netnih.gov. For instance, a NOESY correlation between the OH proton and a proton on the alkyl chain would indicate their spatial proximity, helping to assign the stereochemistry. Studies on various oxime derivatives have successfully employed NOESY to confirm the E (or syn) configuration by observing cross-peaks between the oxime proton and specific protons on the carbon backbone nih.govacs.org.

Table 1: Representative ¹H NMR Chemical Shifts for Oxime Isomers

| Oxime Type | Characteristic ¹H NMR Signals (ppm) | Notes on Stereochemical Assignment |

| syn | OH proton: ~10-12 ppm; α-CH: ~2.0-2.5 ppm | NOESY correlation between OH and α-CH protons. |

| anti | OH proton: ~10-12 ppm; α-CH: ~2.5-3.0 ppm | Lack of NOESY correlation between OH and α-CH protons. |

Infrared (IR) and Raman spectroscopy are instrumental in identifying the characteristic functional groups of oximes. The presence of the C=N double bond and the O-H hydroxyl group gives rise to distinct absorption bands.

In IR spectroscopy , the C=N stretching vibration typically appears in the region of 1600-1690 cm⁻¹ wikipedia.orgbyjus.comresearchgate.netlibretexts.orgacs.orgresearchgate.net. The O-H stretching vibration of the hydroxyl group is observed as a broad band, usually between 3100 and 3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding wikipedia.orgbyjus.comresearchgate.netlibretexts.orgresearchgate.net. The N-O stretching vibration is also characteristic, often found around 945 cm⁻¹ wikipedia.orgbyjus.com.

Raman spectroscopy complements IR by providing information on vibrational modes that may be weak in IR spectra, particularly symmetric vibrations. While specific Raman data for 3-Heptanone (B90015), oxime is not widely detailed in general literature, the fundamental vibrational modes of the oxime functional group would be observable.

Table 2: Characteristic IR Absorption Bands for Oximes

| Functional Group | IR Absorption (cm⁻¹) | Description | Source |

| O-H stretch | 3100-3600 (broad) | Hydroxyl group, hydrogen-bonded | wikipedia.orgbyjus.comresearchgate.netlibretexts.orgresearchgate.net |

| C=N stretch | 1600-1690 (strong) | Imine/oxime double bond | wikipedia.orgbyjus.comresearchgate.netlibretexts.orgacs.orgresearchgate.net |

| N-O stretch | ~945 | Nitroso group linkage | wikipedia.orgbyjus.com |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Oximes possess chromophores, primarily the C=N π system, which lead to absorption in the UV region.

The electronic transitions in oximes, such as π→π* and n→π*, are responsible for their UV absorption columbia.eduresearchgate.netdergipark.org.trmdpi.commalayajournal.orglibretexts.orgacs.orgnih.govnih.gov. Simple aliphatic oximes typically absorb in the range of 200-300 nm learnbin.net. The exact absorption maxima (λmax) and molar extinction coefficients (ε) are influenced by the nature of the substituents (alkyl chains, aromatic rings), conjugation, and stereochemistry. For example, aromatic substituents or extended conjugation can shift the absorption to longer wavelengths. UV-Vis spectroscopy is also crucial for studying the photochemistry of oximes, as many oxime derivatives are known to undergo photochemical reactions, such as E/Z isomerization or bond cleavage, upon UV irradiation researchgate.netacs.orgnih.govnih.gov.

Table 3: Typical UV-Vis Absorption Characteristics of Oximes

| Oxime Type/Feature | Absorption Maxima (λmax) (nm) | Electronic Transition | Notes |

| Aliphatic Oximes | 200-300 | π→π, n→π | Dependent on chain length and branching. |

| Aromatic Oximes | 250-350 | π→π, n→π | Extended conjugation shifts absorption to longer wavelengths. |

| Oxime Esters | ~330-340 | n→π, π→π | Relevant for N-O bond cleavage in photochemistry. |

Advanced Derivatization Strategies for Complex Mixture Analysis

Derivatization techniques are essential for enhancing the detectability, volatility, or selectivity of analytes, particularly in complex mixtures analyzed by mass spectrometry.

Aminooxy reagents are widely used in analytical chemistry for the derivatization of carbonyl compounds (aldehydes and ketones) to form more stable and detectable oxime derivatives. This strategy is particularly valuable for the analysis of carbonyls in biological and environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

The reaction of a carbonyl compound with a hydroxylamine (B1172632) derivative (an aminooxy reagent) leads to the formation of an oxime. For enhanced detection, especially in GC-MS, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common, as the pentafluorobenzyl group increases volatility and electron-capturing properties, leading to high sensitivity in negative ion chemical ionization (NICI) mode nih.govtcichemicals.comjst.go.jpresearchgate.net. In LC-MS/MS, derivatization with reagents containing charged moieties, such as quaternary aminooxy compounds, can significantly improve ionization efficiency and sensitivity in electrospray ionization (ESI) ddtjournal.comnih.govnih.govacs.org. For instance, converting ketosteroids to their methyloxime derivatives enhances their sensitivity in LC/ESI-MS researchgate.netchromsoc.jpnih.gov. While 3-Heptanone, oxime is already an oxime, this derivatization strategy is fundamental to analyzing its precursor, 3-Heptanone, by converting it into its oxime form for improved analysis.

Table 4: Aminooxy Reagents for Carbonyl Derivatization

| Reagent Name/Type | Common Use | Analytical Technique | Enhancement | Reference |

| Hydroxylamine (HA) | Aldehydes, Ketones | GC-MS, LC-MS/MS | Forms oximes, improves ionization. | researchgate.netddtjournal.comresearchgate.net |

| O-PFBHA·HCl | Ketones, Aldehydes | GC-MS (NICI) | High sensitivity, volatility. | nih.govtcichemicals.comjst.go.jpresearchgate.net |

| O-Methylhydroxylamine | Ketones, Aldehydes | LC-MS/MS | Improves ionization efficiency. | researchgate.netchromsoc.jp |

| Quaternary Aminooxy (QAO) Reagents | Ketones, Aldehydes | LC-MS/MS (ESI) | Significantly enhances ESI-MS/MS sensitivity. | nih.govnih.govacs.org |

Isotope-coded derivatization (ICD) is a powerful quantitative strategy that employs derivatizing agents containing stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This method allows for the simultaneous analysis and quantification of multiple analytes or samples by introducing a specific mass shift.

For oxime analysis, ICD can be applied by using isotope-labeled hydroxylamine or aminooxy reagents to derivatize carbonyl compounds. For example, reacting a sample with a stable isotope-labeled methoxyamine (e.g., O-methyl-d₃-hydroxylamine) or a labeled pentafluorobenzyl hydroxylamine allows for the creation of isotope-labeled oxime internal standards. These labeled standards are crucial for accurate quantification using mass spectrometry, particularly in isotope dilution mass spectrometry (IDMS) google.com. The use of deuterated reagents like d7-HIQB has been shown to generate characteristic ion pairs with a mass difference of 7 Da, facilitating quantitative analysis of carbonyl compounds in complex matrices like serum nih.gov. Similarly, using deuterium-labeled aminooxy reagents allows for the generation of stable isotope ion pairs that differ by a specific mass-to-charge ratio (m/z), enabling sensitive and accurate quantification nih.govresearchgate.net.

Table 5: Isotope-Coded Derivatization for Oxime Analysis

| Derivatization Strategy | Labeled Reagent Example | Analyte Class | Analytical Technique | Quantitative Advantage | Reference |

| Oxime Formation | O-methyl-d₃-hydroxylamine | Carbonyls | GC-MS, LC-MS/MS | Internal standardization, accurate quantification. | google.comnih.gov |

| Oxime Formation | d7-HIQB | Carbonyls | LC-MS/MS | Stable isotope ion pairs for quantification. | nih.gov |

| Oxime Formation | D5-Girard P (D5-GP) | Carbonyls | UPLC-MRM | Simultaneous quantification of hydroxyl/carbonyl steroids. | researchgate.net |

Mass Spectrometry for Fragmentation Pathways and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique indispensable for elucidating the structure of organic compounds. By ionizing molecules and then fragmenting them under controlled conditions, MS generates a unique pattern of fragment ions. Analyzing these fragments provides critical information about the molecular weight and structural features, such as the arrangement of atoms and the presence of specific functional groups slideshare.net. For oximes, mass spectrometry, particularly electron ionization (EI) mass spectrometry, is widely employed to determine fragmentation pathways and confirm structural integrity.

Molecular Ion and Primary Fragmentation

The molecular formula of this compound is C7H15NO, with a calculated exact mass of approximately 129.115 Da nih.gov. In an EI mass spectrum, the molecular ion (M+•) is typically observed at the mass corresponding to the intact molecule, m/z 129. This ion is formed by the removal of one electron from the neutral molecule. The stability of the molecular ion can vary depending on the compound's structure.

Following the formation of the molecular ion, fragmentation occurs through various pathways, primarily driven by bond cleavage adjacent to heteroatoms or functional groups. For oximes, common fragmentation mechanisms include alpha-cleavage and McLafferty rearrangement, which are also characteristic of carbonyl compounds libretexts.orgnih.gov.

Key Fragmentation Pathways for this compound

Alpha-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the C=NOH functional group. For this compound (CH3CH2CH2C(=NOH)CH2CH3), alpha-cleavage can occur on either side of the C3 carbon atom.

Cleavage of the C3-C4 bond: This can lead to the loss of a butyl radical (C4H9•, 57 Da) or a propyl radical (C3H7•, 43 Da).

Loss of the butyl radical (C4H9•) results in a fragment ion with m/z 72, corresponding to the [CH3CH2CH2C(=NOH)]+• or [CH3CH2C(=NOH)]+ fragment.

Loss of the propyl radical (C3H7•) results in a fragment ion with m/z 86, corresponding to the [CH3CH2CH2CH2C(=NOH)]+• or [CH3CH2CH2C(=NOH)]+ fragment.

Cleavage of the C2-C3 bond: This can lead to the loss of a methyl radical (CH3•, 15 Da) or an ethyl radical (C2H5•, 29 Da).

Loss of the methyl radical (CH3•) results in a fragment ion with m/z 114, corresponding to the [CH3CH2CH2CH2C(=NOH)]+• or [CH3CH2CH2CH2C(=NOH)]+ fragment.

Loss of the ethyl radical (C2H5•) results in a fragment ion with m/z 100, corresponding to the [CH3CH2CH2C(=NOH)]+• or [CH3CH2CH2C(=NOH)]+ fragment.

McLafferty Rearrangement: This is a characteristic rearrangement involving a γ-hydrogen transfer to the radical site, followed by cleavage of the β-bond. Oximes are known to undergo McLafferty rearrangement, often with enhanced efficiency compared to carbonyl compounds nih.gov. For this compound, a γ-hydrogen on the butyl chain (at C5) can transfer to the nitrogen atom of the oxime group. This leads to the cleavage of the C4-C5 bond and the formation of a neutral alkene (propene, C3H6) and a charged fragment ion.

The resulting fragment ion would be [CH3CH2CH2C(=NOH)]+•, with a mass-to-charge ratio (m/z) of 72. This pathway is analogous to the McLafferty rearrangement observed in 3-Heptanone (the ketone), which also yields a prominent ion at m/z 72 libretexts.org.

Loss of Heteroatoms: Oximes can also undergo fragmentation involving the loss of heteroatom-containing neutral molecules. Common losses include the hydroxyl radical (•OH, 17 Da) or the amino group (NH2•, 16 Da).

Loss of •OH from the molecular ion (m/z 129) would yield a fragment ion at m/z 112 (C7H14N+).

Loss of NH2• from the molecular ion (m/z 129) would yield a fragment ion at m/z 112 (C7H13O+).

The combination of these fragmentation patterns—the molecular ion peak and characteristic fragment ions—provides a unique fingerprint for this compound, allowing for its identification and structural confirmation.

Data Table of Expected Key Fragments for this compound

| Fragment Origin | Expected m/z | Formula of Fragment | Notes |

| Molecular Ion (M+•) | 129 | C7H15NO | Represents the intact molecule. nih.gov |

| Alpha-cleavage (loss of C4H9•) | 72 | C3H8NO+ | Cleavage of the C3-C4 bond, yielding the ethyl-C(=NOH)- fragment. |

| Alpha-cleavage (loss of C3H7•) | 86 | C4H10NO+ | Cleavage of the C3-C4 bond, yielding the propyl-C(=NOH)- fragment. |

| Alpha-cleavage (loss of CH3•) | 114 | C6H12NO+ | Cleavage of the C2-C3 bond, yielding the butyl-C(=NOH)- fragment. |

| Alpha-cleavage (loss of C2H5•) | 100 | C5H10NO+ | Cleavage of the C2-C3 bond, yielding the propyl-C(=NOH)- fragment. |

| McLafferty Rearrangement (loss of C3H6) | 72 | C4H8NO+ | γ-hydrogen transfer from C5 to N, cleaving the C4-C5 bond, yielding the propyl-C(=NOH)- fragment. libretexts.org (for ketone), nih.gov (for oximes). |

| Loss of •OH radical | 112 | C7H14N+ | Common fragmentation pathway for oximes. |

| Loss of NH2• radical | 112 | C7H13O+ | Common fragmentation pathway for oximes. |

Compound Name List:

this compound

Applications of 3 Heptanone, Oxime in Advanced Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates

Oximes, in general, are highly regarded for their utility as synthetic intermediates, enabling access to a wide array of complex organic molecules. 3-Heptanone (B90015), oxime, with its specific alkyl chain and oxime functionality, is poised to play a role in these transformations.

Precursors for Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Oximes, particularly ketoximes, serve as crucial precursors in this domain, often undergoing cyclization reactions facilitated by metal catalysts or specific reagents. For instance, ketoxime acetates have been shown to participate in [3+2] and [4+2] annulation reactions with alkynyl aldehydes, catalyzed by copper and rhodium complexes, to yield pyrroles and isoquinolines, respectively acs.orgrsc.org. Similarly, iron-catalyzed cyclizations of ketoxime carboxylates with amines or aldehydes have been employed for the synthesis of pyridine (B92270) derivatives vulcanchem.com. While specific examples involving 3-Heptanone, oxime in these exact reactions are not extensively documented, its structure as a ketoxime suggests it could be amenable to similar catalytic pathways for constructing heterocyclic scaffolds.

Building Blocks in Complex Organic Synthesis

Oximes are well-established building blocks that undergo several key functional group transformations. The Beckmann rearrangement , for example, converts oximes into amides under acidic conditions, a reaction widely used in industrial processes, notably in the synthesis of caprolactam, a precursor to Nylon-6 rsc.orgresearchgate.net. Other significant transformations include the Neber rearrangement , which yields α-amino ketones researchgate.net, and various amination strategies. Furthermore, oxime derivatives can be used as synthons for introducing nitrogen-containing functionalities into complex molecules, which are prevalent in pharmaceuticals and natural products rsc.org. The specific structure of this compound, with its linear heptyl chain and a secondary oxime group, offers a distinct structural motif that could be strategically incorporated into larger, more complex organic architectures.

Oxime-Based Ligands and Complexes in Catalysis

The oxime functional group's ability to coordinate with metal ions makes oximes valuable ligands in coordination chemistry, leading to the development of metal complexes with catalytic potential.

Coordination Chemistry of Oximes with Transition Metals

Oximes can act as bidentate or monodentate ligands, forming stable complexes with a variety of transition metals. For example, platinum(II) complexes have been synthesized using various ketoximes, including 4-heptanone (B92745) oxime, with studies investigating their potential cytotoxic activity acs.org. Similarly, metal complexes of di-2-pyridyl ketoxime (dpkoxH) have been extensively studied, showcasing a wide range of coordination modes and structural diversity with various metal ions rsc.org. While specific studies detailing the coordination chemistry of this compound with transition metals are less prevalent in the reviewed literature, its structural characteristics suggest it could readily form complexes with metals like Cu, Ni, Zn, Pt, and Pd, potentially exhibiting similar coordination behaviors to other alkyl ketoximes. The presence of the oxime group, with its nitrogen and oxygen donor atoms, allows for chelation, which is key to forming stable metal complexes ontosight.aiat.ua.

Catalytic Activity of Oxime Complexes in Organic Reactions

Metal complexes featuring oxime ligands have shown promise in catalysis. For instance, zinc(II)/ketoxime systems have been demonstrated as efficient catalysts for the hydrolysis of organonitriles, with turnover numbers reaching up to 1000 acs.org. Studies have also explored the catalytic activity of copper(II) complexes with phenolic oximes in catecholase-like reactions nih.gov. Furthermore, metal-involved reactions of oximes, including metal-mediated and metal-catalyzed transformations, are broadly applied in the synthesis of organic species and heterocyclic systems acs.orgontosight.ai. While direct catalytic applications of this compound-based metal complexes are not extensively detailed, the general trend indicates that such complexes could potentially catalyze reactions such as hydrogenation, oxidation, and C-C bond formation, leveraging the electronic and steric properties of both the metal center and the oxime ligand.

Oxime Bond Formation in Advanced Materials Chemistry

The formation of the oxime bond itself is a crucial reaction in advanced materials chemistry, particularly in the development of dynamic and functional polymeric materials.

The oxime bond, formed by the condensation of a carbonyl compound with a hydroxylamine (B1172632) derivative, is a robust and bioorthogonal linkage nih.gov. This reaction is widely utilized in polymer chemistry for creating cross-linked networks, hydrogels, and functionalized surfaces rsc.orgnih.govtandfonline.commdpi.com. For example, oxime cross-linking has been employed to create tunable hydrogels from polymers like polyethylene (B3416737) glycol (PEG) and hyaluronic acid (HA), demonstrating control over mechanical properties such as storage modulus (ranging from 0.3 kPa to 15 kPa) and gel formation times (seconds to hours), depending on pH and precursor concentration acs.orgnih.govtandfonline.com. Furthermore, oxime silanes, such as those derived from 2-heptanone (B89624) oxime or 5-methyl-3-heptanone oxime, are used as neutral crosslinkers in silicone formulations, contributing to improved early cracking behavior and skin formation times in sealants lookchem.comhydro-oxy.com. While this compound itself has not been explicitly reported as a direct component in these advanced material syntheses, its structure as a ketoxime makes it a potential candidate for incorporation into such systems, either as a monomer or as a functional group for cross-linking via oxime bond formation.

Bioconjugation and Polymer Chemistry Utilizing Oxime Linkages

The oxime linkage (C=N-OH) is a stable and reversible covalent bond that can be formed through the condensation of a ketone or aldehyde with hydroxylamine. This reaction is particularly useful in bioconjugation and polymer chemistry for linking molecular entities due to its relative stability under physiological conditions and its orthogonality to many other functional groups.

While direct research explicitly detailing the use of 3-heptanone oxime in bioconjugation is limited in the provided search results, the broader field of oxime chemistry highlights its potential. Oxime ligation, the reaction between an oxime and an aldehyde or ketone, is a well-established method for creating stable linkages. If 3-heptanone oxime were to be employed, it would typically be synthesized from 3-heptanone and hydroxylamine. The resulting oxime could then be reacted with an aldehyde-functionalized biomolecule or polymer, or conversely, an aldehyde derived from 3-heptanone could be reacted with an amine-functionalized biomolecule or polymer to form the oxime linkage. The specific structure of 3-heptanone oxime, with its seven-carbon chain, could influence the solubility and steric properties of the resulting conjugate or polymer. For instance, patents mention the use of oxime silanes derived from ketones like 2-heptanone oxime and 5-methyl-3-heptanone oxime in silicone formulations, suggesting the incorporation of oxime functionalities into crosslinking agents for materials google.com.

Design and Synthesis of Oxime-Functionalized Materials

The incorporation of oxime moieties into materials can impart specific properties, such as increased thermal stability, altered solubility, or the ability to serve as reactive sites for further modification. 3-Heptanone oxime, as a specific oxime, could be integrated into material structures either as a monomer, a crosslinking agent, or a functionalizing agent for surfaces or pre-formed polymers.

Research indicates that oximes, including compounds like 5-methyl-3-heptanone oxime (also known as Stemone), are used as perfume ingredients wikipedia.orgaussiedistiller.com.autestbook.combvcop.in. This suggests their utility in creating materials with specific olfactory properties. In the realm of polymer science, oxime linkages are known for their role in forming stable polymer backbones or crosslinks. For example, oxime-blocked isocyanates are used in one-package polyurethane systems, where the oxime is released upon heating to deblock the isocyanate groups, allowing them to react and form a cross-linked coating googleapis.com. While this patent specifically mentions various oximes like acetone (B3395972) oxime and 2-heptanone oxime, it illustrates the principle of using oximes derived from ketones in polymer formulations. The aliphatic nature of 3-heptanone oxime might offer specific solubility or compatibility characteristics when incorporated into polymer matrices or used for surface modifications.

Environmental Chemical Transformations

The environmental fate and transformation of organic compounds are critical aspects of their ecological impact assessment. For 3-heptanone oxime, understanding its degradation pathways, both abiotic and biotic, as well as its photolytic behavior, is essential.

Abiotic Degradation Pathways in Environmental Systems